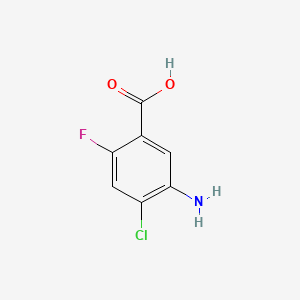

5-Amino-4-chloro-2-fluorobenzoic acid

Description

Contextual Significance in Modern Organic Chemistry Research

The significance of 5-Amino-4-chloro-2-fluorobenzoic acid in modern organic chemistry lies in the synergistic effect of its substituents. The presence of both electron-donating (amino) and electron-withdrawing (chloro, fluoro, and carboxylic acid) groups on the aromatic ring creates a unique electronic environment that influences its reactivity. openstax.org The fluorine atom, in particular, is a key feature, as the incorporation of fluorine into organic molecules is a widely used strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability.

This compound serves as a valuable building block for constructing complex molecular architectures. Its primary and most well-documented application is as a key intermediate in the synthesis of the herbicide Saflufenacil. chemicalbook.com Saflufenacil is a potent inhibitor of the protoporphyrinogen (B1215707) IX oxidase (PPO) enzyme in plants, leading to effective weed control. chemicalbook.com Beyond agrochemicals, the structural motifs present in this compound are of interest in the design of bioactive compounds for pharmaceutical applications. smolecule.com The strategic placement of the amino and halogen groups allows for a variety of chemical transformations, enabling the creation of diverse molecular libraries for drug discovery.

Below is a table summarizing the key properties of this compound.

| Property | Value |

| Molecular Formula | C₇H₅ClFNO₂ |

| Molecular Weight | 189.57 g/mol |

| CAS Number | 172404-33-0 |

| Appearance | White to off-white crystalline powder |

| Primary Application | Intermediate in herbicide synthesis (Saflufenacil) |

| Potential Applications | Pharmaceutical intermediate, building block in organic synthesis |

Historical Perspective on Related Halogenated and Aminated Benzoic Acid Derivatives in Synthetic Chemistry

The development of this compound is built upon a rich history of research into halogenated and aminated benzoic acid derivatives. Benzoic acid itself was first described in the 16th century, and its chemistry has been explored for centuries. britannica.com The introduction of halogen and amino substituents onto the benzoic acid scaffold has been a pivotal strategy in synthetic chemistry for modulating the properties of these compounds.

Historically, the synthesis of halogenated aromatic compounds has been a cornerstone of organic synthesis. The ability to selectively introduce halogens onto an aromatic ring opened up new avenues for creating a wide array of derivatives with diverse applications. Similarly, aminobenzoic acids, such as para-aminobenzoic acid (PABA), have a long history of use in various applications, including as precursors to dyes and pharmaceuticals. ijcrt.org

The mid-20th century saw a surge in interest in fluorinated organic compounds, driven by the discovery of their unique and often beneficial effects on biological activity. The development of new fluorination methods allowed for the synthesis of a wide range of fluorinated aromatics, including fluorinated benzoic acids. This set the stage for the creation of more complex, polyfunctionalized molecules like this compound, where the combined effects of different substituents could be harnessed.

Overview of Current Research Trajectories for Multifunctional Aromatic Carboxylic Acids

Multifunctional aromatic carboxylic acids, such as this compound, are at the forefront of several current research trajectories. Their ability to serve as versatile building blocks makes them highly valuable in a variety of fields.

One significant area of research is in the development of coordination polymers and metal-organic frameworks (MOFs) . The carboxylic acid group can coordinate with metal ions, while other functional groups on the aromatic ring can be used to tune the properties of the resulting material. These materials have potential applications in gas storage, catalysis, and sensing. mdpi.com

In medicinal chemistry , multifunctional aromatic carboxylic acids are being explored as scaffolds for the design of new drugs. The different functional groups can be modified to optimize interactions with biological targets, leading to the development of more potent and selective therapeutic agents. nih.gov The ability to create a diverse range of derivatives from a single starting material is a key advantage in drug discovery.

Another emerging area is in materials science , where these compounds are used to create novel polymers and liquid crystals. The rigid aromatic core and the functional groups that can participate in intermolecular interactions make them ideal candidates for the design of materials with specific optical, electronic, or thermal properties.

The following table highlights some of the current research areas for multifunctional aromatic carboxylic acids.

| Research Area | Application |

| Coordination Chemistry | Synthesis of Metal-Organic Frameworks (MOFs) and coordination polymers for gas storage and catalysis. mdpi.com |

| Medicinal Chemistry | Scaffolds for the development of new pharmaceutical agents with tailored biological activities. nih.gov |

| Materials Science | Building blocks for novel polymers and liquid crystals with specific physical and chemical properties. |

| Agrochemicals | Intermediates in the synthesis of next-generation herbicides and pesticides. chemicalbook.com |

Structure

3D Structure

Properties

IUPAC Name |

5-amino-4-chloro-2-fluorobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5ClFNO2/c8-4-2-5(9)3(7(11)12)1-6(4)10/h1-2H,10H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTSRABQCSOHYHQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1N)Cl)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5ClFNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 5 Amino 4 Chloro 2 Fluorobenzoic Acid

Conventional Synthetic Routes

Conventional methods remain fundamental in the production of 5-Amino-4-chloro-2-fluorobenzoic acid. These routes typically rely on well-understood, sequential reactions starting from simpler, commercially available aromatic compounds.

A prevalent and reliable method for synthesizing this compound begins with a suitably substituted precursor, such as 2-chloro-4-fluorobenzoic acid. This pathway is characterized by a nitration-reduction sequence.

The initial step involves the electrophilic aromatic substitution (nitration) of 2-chloro-4-fluorobenzoic acid. This is typically achieved by treating the starting material with a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄). The directing effects of the existing substituents (fluoro, chloro, and carboxyl groups) guide the incoming nitro group primarily to the C5 position, yielding 2-chloro-4-fluoro-5-nitrobenzoic acid. Research has shown that maintaining specific conditions, such as a temperature range of 80–110°C, can lead to high yields of the desired nitro intermediate, often between 88% and 96.2%. smolecule.com

The subsequent and final step is the reduction of the nitro group to an amino group. This transformation furnishes the target molecule, this compound. A common approach for this reduction is catalytic hydrogenation, which is detailed further in the following section.

An alternative, yet related, multi-step sequence involves performing the synthesis on an ester derivative of the benzoic acid. chemicalbook.com In this variation, the starting 2-chloro-4-fluoro-5-nitrobenzoic acid is first esterified, for example, using methanol (B129727) and a catalytic amount of sulfuric acid to produce methyl 2-chloro-4-fluoro-5-nitrobenzoate. chemicalbook.com The nitro group of this ester is then reduced. The final step would be the hydrolysis of the ester back to the carboxylic acid. This approach can sometimes offer advantages in terms of solubility and purification of intermediates.

Table 1: Example of a Multi-Step Synthesis Pathway

| Step | Starting Material | Reagents & Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| 1. Nitration | 2-Chloro-4-fluorobenzoic acid | Conc. HNO₃, Conc. H₂SO₄, 80–110°C | 2-Chloro-4-fluoro-5-nitrobenzoic acid | 88-96.2% | smolecule.com |

Functional group interconversions (FGIs) are the cornerstone of multi-step organic synthesis, defined as the conversion of one functional group into another through reactions like oxidation, reduction, or substitution. imperial.ac.uk In the context of synthesizing this compound, the most critical FGI is the reduction of a nitro group.

The conversion of the 5-nitro group to the 5-amino group is most frequently accomplished via catalytic hydrogenation. This method is widely favored for its efficiency and clean reaction profile. The process involves reacting the nitro-substituted precursor with hydrogen gas (H₂) in the presence of a metal catalyst. fiveable.me Palladium on an activated carbon support (Pd/C) is a highly effective and commonly used catalyst for this transformation. chemicalbook.comresearchgate.net The reaction is typically carried out in a suitable solvent, such as ethyl acetate (B1210297) or methanol, under a hydrogen atmosphere. chemicalbook.comresearchgate.net For instance, the reduction of methyl 2-chloro-4-fluoro-5-nitrobenzoate has been successfully achieved using 10% Pd/C with hydrogen at atmospheric pressure over 12 hours, resulting in an 86% yield of the corresponding amine. chemicalbook.com

Novel and Optimized Synthetic Approaches

While conventional routes are robust, research continues to seek more efficient, sustainable, and versatile synthetic methods. These novel approaches often leverage the power of catalysis to streamline syntheses and access complex molecules.

Catalytic methods offer significant advantages by enabling reactions with high selectivity and efficiency, often under milder conditions than stoichiometric reagents.

The use of transition metals is central to modern organic synthesis. Beyond the well-established use of palladium for catalytic hydrogenation, metal catalysts, particularly those based on copper and palladium, are instrumental in forming new carbon-carbon and carbon-heteroatom bonds.

While direct application of novel cross-coupling reactions for the total synthesis of this compound is not widely documented, the principles are highly relevant for creating such substituted aromatics. For example, copper-catalyzed Ullmann-type reactions or palladium-catalyzed Buchwald-Hartwig amination could potentially be used to install the amino group onto a pre-functionalized aromatic ring.

More directly, research into the functionalization of benzoic acids has demonstrated the utility of metal catalysis. For instance, copper(I)-catalyzed protocols have been developed for the synthesis of complex molecules starting from substituted benzoic acids, including those with halogen substituents. nih.gov These reactions showcase the tolerance of metal-catalytic systems to the very functional groups present in the target molecule and its precursors, opening avenues for more convergent and flexible synthetic designs. nih.gov

Table 2: Examples of Metal Catalysts in Relevant Transformations

| Transformation | Catalyst System | Substrate Type | Purpose | Reference |

|---|---|---|---|---|

| Nitro Group Reduction | 10% Palladium on Carbon (Pd/C), H₂ | Nitroaromatic Compound | Reduction of -NO₂ to -NH₂ | chemicalbook.comresearchgate.net |

Organocatalysis, which utilizes small organic molecules to accelerate chemical reactions, has emerged as a powerful third pillar of catalysis alongside metal and enzyme catalysis. It offers the benefits of being environmentally benign and avoiding toxic heavy metal contamination in the final product.

In the synthesis of complex molecules, organocatalysts can play a significant role. For instance, L-proline, a simple amino acid, has been used to catalyze the synthesis of functionalized phthalimides, where benzoic acid was employed as a co-catalytic additive to improve yields to over 80%. rsc.org This demonstrates a synergistic relationship between benzoic acid derivatives and organocatalytic systems.

Furthermore, research has explored the direct activation of substituted benzoic acids using organocatalytic methods. uni-koeln.de These strategies could pave the way for novel reaction pathways in which the carboxylic acid group of a molecule like this compound or its precursors is activated for subsequent transformations without the need for conversion to a more reactive derivative like an acyl chloride. The application of organocatalysis to the synthesis of highly substituted benzoic acids is a promising area for developing more sustainable and efficient manufacturing processes. rsc.org

Green Chemistry Principles in Synthetic Route Design

The integration of green chemistry principles into the synthesis of this compound is centered on reducing waste, minimizing hazardous substance use, and improving energy efficiency. Key areas of focus include the adoption of greener solvent systems and the fundamental metrics of atom economy and E-factor.

Solvent-Free and Reduced-Solvent Reaction Systems

Traditional chemical syntheses often rely on large volumes of volatile organic solvents, which contribute to environmental pollution and pose safety risks. Modern approaches to the synthesis of aromatic amines, the functional group of the target compound, increasingly favor systems that eliminate or drastically reduce solvent use.

One prominent green technique is the use of water as a reaction solvent. Catalytic hydrogenation of aromatic nitrobenzoic acids to produce the corresponding anilines has been successfully demonstrated in aqueous media. almacgroup.com Water is a non-toxic, non-flammable, and inexpensive solvent, making its use highly desirable for industrial processes. Another approach involves catalytic transfer hydrogenation, which can utilize reagents like ammonium (B1175870) formate, often in reduced solvent volumes. cem.com

Table 1: Comparison of Solvent Systems in Aromatic Nitro Group Reduction

| Method | Solvent System | Advantages |

|---|---|---|

| Catalytic Hydrogenation | Water | Non-toxic, non-flammable, low cost almacgroup.com |

| Microwave-Assisted Reduction | Solvent-Free | No solvent waste, easy workup, rapid uobabylon.edu.iq |

| Continuous-Flow Transfer Hydrogenation | Recyclable Ethylene Glycol | Reduced waste, suitable for scale-up acs.org |

Atom Economy and Environmental Factor (E-factor) Considerations

Atom economy and the Environmental Factor (E-factor) are critical metrics for evaluating the greenness of a synthetic process. Catalytic hydrogenation, a primary method for reducing the nitro precursor to this compound, is inherently atom-economical. In this process, H₂ is used as the reductant, and ideally, all atoms of the reactants are incorporated into the final product, with water being the only byproduct. psu.edu This stands in stark contrast to older stoichiometric reduction methods, such as the Bechamp reduction with iron and acid, which generate significant amounts of metallic waste and result in very poor atom economy and high E-factors. psu.edumasterorganicchemistry.com

The E-factor, which is the ratio of the mass of waste to the mass of the product, provides a more comprehensive measure of the environmental impact. Modern, efficient synthetic routes aim for a low E-factor. A study on a copper-catalyzed continuous-flow transfer hydrogenation of nitroarenes explicitly used E-factor analysis to highlight the environmental efficiency of the protocol, which benefited from the recovery and reuse of the solvent and purification materials. acs.org By focusing on catalytic methods and minimizing solvent and reagent use, the synthesis of this compound can be designed to have a significantly lower E-factor compared to traditional routes.

Microwave-Assisted and Photochemical Synthesis Techniques

The use of alternative energy sources like microwaves and light offers pathways to accelerate reactions, improve yields, and often operate under milder, more environmentally friendly conditions.

Microwave-assisted synthesis has been effectively applied to the reduction of aromatic nitro compounds. The technique can dramatically shorten reaction times from hours to minutes. cem.comuobabylon.edu.iq For instance, a solvent-free reduction using zinc dust and ammonium chloride was completed in 8-15 minutes under microwave irradiation, with yields of 82-95%. uobabylon.edu.iq More advanced systems using novel oxo-rhenium complexes as catalysts under microwave irradiation have also been developed for this transformation. rawdatalibrary.netuzh.chresearchgate.net The primary advantages of microwave heating are rapid and uniform heating of the reaction mixture, leading to increased reaction rates and sometimes improved product purity. cem.com

Photochemical methods, which use light as an energy source, are emerging as a powerful green chemistry tool. rsc.org Several transition-metal-free protocols for the reduction of nitroarenes have been reported. One such system uses a combination of sodium iodide (NaI) and triphenylphosphine (B44618) (PPh₃) under blue LED irradiation to achieve highly selective reduction of nitroarenes to anilines with yields up to 98%, tolerating a wide range of functional groups, including halogens. organic-chemistry.org Other studies have employed visible-light photocatalysis with heterogeneous catalysts like vanadium oxide on titania (V₂O₅/TiO₂) and hydrazine (B178648) hydrate (B1144303) as the reductant. chemistryviews.org This method was demonstrated to be effective at the gram scale, which is crucial for practical applications. chemistryviews.org Photochemical reactions can often be conducted at room temperature, reducing energy consumption and avoiding side reactions associated with high temperatures. rsc.org

Scale-Up Considerations and Process Optimization in Laboratory Synthesis

Translating a laboratory synthesis to a larger, more robust scale requires careful process optimization, with a focus on safety, efficiency, and consistency. For the synthesis of this compound, key considerations include the choice of reaction technology and the selection of a catalyst that preserves the molecule's halogen substituents.

A significant advancement in process optimization and scale-up is the adoption of continuous-flow manufacturing. almacgroup.comacs.org Flow reactors, such as micro-packed-bed reactors (MPBR), offer substantial advantages over traditional batch reactors for hydrogenation reactions. acs.orgmdpi.com These benefits include superior control over reaction parameters (temperature, pressure, residence time), significantly enhanced heat and mass transfer, and improved safety due to the small volume of hazardous reagents (like hydrogen gas) present at any given moment. almacgroup.com Continuous-flow systems have been shown to operate stably for extended periods (e.g., 24 to 145 hours) with high conversion rates, making them suitable for producing kilograms of product per day. almacgroup.comacs.orgmdpi.com This technology can also lead to higher selectivity and minimize the formation of genotoxic impurities. almacgroup.comacs.org

A critical challenge in the synthesis of this compound is preventing the undesired removal of the chlorine atom (dehalogenation) during the catalytic reduction of the nitro group. The choice of catalyst and reaction conditions is paramount. While Palladium on carbon (Pd/C) is a common hydrogenation catalyst, it can sometimes promote dehalogenation. commonorganicchemistry.com Catalysts like Raney Nickel are often considered as alternatives for substrates where dehalogenation is a concern. commonorganicchemistry.com Furthermore, specific process modifications have been developed to address this issue. A patented process describes a method to suppress dehalogenation during the hydrogenation of halogen-substituted aromatic nitro compounds by using a platinum-on-carbon catalyst where the weight ratio of the nitro compound to platinum is kept high (greater than 10,000:1) and by adding a small amount of magnesium oxide to the reaction medium. google.com This level of process control is essential for ensuring high purity and yield of the final product on a larger scale.

Table 2: Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| 4-chloro-2-fluoro-5-nitrobenzoic acid |

| Zinc |

| Ammonium chloride |

| Sodium borohydride (B1222165) |

| Ammonium formate |

| Ethylene glycol |

| Supercritical CO2 |

| Iron |

| Hydrogen |

| Oxo-rhenium complexes |

| Sodium iodide |

| Triphenylphosphine |

| Vanadium oxide |

| Titania |

| Hydrazine hydrate |

| Palladium on carbon |

| Raney Nickel |

| Platinum on carbon |

Chemical Reactivity and Derivatization Studies of 5 Amino 4 Chloro 2 Fluorobenzoic Acid

Reactivity of the Amino Group

The amino group in 5-Amino-4-chloro-2-fluorobenzoic acid is a primary aromatic amine, which is a versatile functional group capable of undergoing a range of chemical transformations.

Acylation and Sulfonylation Reactions

The amino group is expected to readily undergo acylation with acylating agents such as acyl chlorides or acid anhydrides to form the corresponding amides. Similarly, reaction with sulfonyl chlorides would yield sulfonamides. These reactions are fundamental in modifying the electronic and steric properties of the molecule, which can be crucial for tuning its biological activity. While specific examples for this compound are not detailed in the available literature, this reactivity is a general characteristic of aromatic amines. smolecule.com

Diazotization and Subsequent Transformations (e.g., Sandmeyer Reactions)

One of the most significant reactions of primary aromatic amines is diazotization, which involves treatment with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) to form a diazonium salt. masterorganicchemistry.com This intermediate is highly versatile and can be converted into a wide array of functional groups through Sandmeyer and related reactions. masterorganicchemistry.comwikipedia.orgorganic-chemistry.org

The diazonium salt of this compound could be transformed into various derivatives, including:

Halogenated derivatives: Replacement of the diazonium group with chloro, bromo, or cyano groups using the corresponding copper(I) salts (Sandmeyer reaction). wikipedia.org

Hydroxy derivatives: Reaction with water to introduce a hydroxyl group.

Fluoro derivatives: Through the Balz-Schiemann reaction, which involves the thermal decomposition of the corresponding tetrafluoroborate (B81430) salt. masterorganicchemistry.com

These transformations provide a powerful method for introducing a wide range of substituents onto the aromatic ring, which would be difficult to achieve by direct substitution methods.

Alkylation and Reductive Amination Pathways

The amino group can undergo N-alkylation, though direct alkylation of aromatic amines can sometimes be challenging to control and may lead to over-alkylation. masterorganicchemistry.com A more controlled method for introducing alkyl groups is through reductive amination. wikipedia.orgacsgcipr.org This two-step process involves the initial formation of an imine by reacting the amine with an aldehyde or ketone, followed by reduction of the imine to the corresponding secondary or tertiary amine. masterorganicchemistry.comwikipedia.orgharvard.edu Common reducing agents for this transformation include sodium borohydride (B1222165) and sodium triacetoxyborohydride. harvard.edu

Reactivity of the Carboxylic Acid Group

The carboxylic acid group is another key functional handle in this compound, enabling a variety of derivatization strategies.

Esterification and Amidation Reactions

The carboxylic acid can be converted to its corresponding esters through reaction with alcohols, typically under acidic conditions (Fischer esterification) or by using coupling agents. smolecule.com For instance, the methyl ester of the isomeric 5-Amino-2-chloro-4-fluorobenzoic acid is a known derivative. chemicalbook.com

Similarly, amidation of the carboxylic acid can be achieved by reacting it with an amine in the presence of a coupling agent to form an amide bond. This is a fundamental reaction in the synthesis of peptides and other biologically active molecules.

Reduction to Alcohol and Further Derivatization

The carboxylic acid group can be reduced to the corresponding primary alcohol, (5-Amino-4-chloro-2-fluorophenyl)methanol. This transformation is typically carried out using strong reducing agents like lithium aluminum hydride (LiAlH₄) or borane (B79455) (BH₃). The resulting benzylic alcohol can then serve as a precursor for further derivatization, such as etherification or oxidation to the corresponding aldehyde.

Reactivity of Halogen Substituents (Chloro and Fluoro)

The benzene (B151609) ring of this compound is substituted with four functional groups: an electron-donating amino group (-NH2), an electron-withdrawing carboxylic acid group (-COOH), and two electron-withdrawing halogen atoms (-F and -Cl). The interplay of these groups dictates the reactivity of the halogen substituents. The amino group is a powerful activating group, while the carboxylic acid and halogens are deactivating groups for electrophilic substitution, but the halogens provide sites for nucleophilic substitution and cross-coupling reactions.

Nucleophilic Aromatic Substitution Pathways

Nucleophilic aromatic substitution (SNAr) on an aryl halide is facilitated by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group. libretexts.org In this compound, the carboxylic acid group is meta to both halogens and thus offers minimal resonance stabilization to a Meisenheimer complex intermediate. The strongly activating amino group, which donates electron density, generally disfavors SNAr.

However, if a reaction were forced, the relative reactivity of the C-F versus the C-Cl bond must be considered. In SNAr reactions proceeding via an addition-elimination mechanism, the rate-determining step is typically the initial attack of the nucleophile. The highly electronegative fluorine atom makes the C-2 carbon more electrophilic and susceptible to attack compared to the chlorine-substituted C-4. youtube.comyoutube.com Therefore, nucleophilic attack is theoretically more likely to occur at the C-2 position, leading to the displacement of the fluoride (B91410) ion.

Theoretical Reactivity Order for Nucleophilic Aromatic Substitution:

Position of Attack: C-2 (bearing the fluoro group) is favored over C-4 (bearing the chloro group) due to the higher electronegativity of fluorine enhancing the electrophilicity of the attached carbon.

Leaving Group Ability: While iodide and bromide are typically better leaving groups in SN2 reactions, in SNAr the trend is often reversed because the initial attack is rate-determining. Fluoride is often the most readily displaced halogen in activated systems. youtube.com

Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Sonogashira, Heck)

Metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. Aryl halides are common substrates for these transformations.

Suzuki-Miyaura Coupling: This reaction couples an organoboron reagent with an organohalide. The reactivity of the halide in palladium-catalyzed couplings generally follows the trend I > Br > OTf > Cl >> F. libretexts.org Based on this, the C-Cl bond at the C-4 position would be expected to be significantly more reactive than the C-F bond in a Suzuki coupling. A theoretical Suzuki reaction would involve the coupling of an aryl or vinyl boronic acid at the C-4 position, replacing the chlorine atom.

Sonogashira Coupling: This reaction couples a terminal alkyne with an aryl or vinyl halide. wikipedia.org Similar to the Suzuki reaction, the reactivity trend for the halide favors the C-Cl bond over the C-F bond. A potential Sonogashira reaction would therefore result in the formation of an alkynyl-substituted benzoic acid at the C-4 position.

Heck Coupling: The Heck reaction couples an alkene with an aryl halide. The halide reactivity trend is also I > Br > Cl, making the C-Cl bond the preferred reaction site over the C-F bond.

While theoretically plausible at the C-4 position, no specific examples of these cross-coupling reactions for this compound have been documented in the searched literature.

Electrophilic Aromatic Substitution on the Benzoic Acid Core

Electrophilic aromatic substitution (EAS) involves the replacement of a hydrogen atom on the aromatic ring with an electrophile. The regiochemical outcome is determined by the directing effects of the existing substituents.

The substituents on this compound have competing directing effects:

-NH₂ (Amino): A very strong activating group and a powerful ortho, para-director.

-F (Fluoro) and -Cl (Chloro): Deactivating groups, but are ortho, para-directors.

-COOH (Carboxylic Acid): A strong deactivating group and a meta-director.

The directing influence of these groups is summarized below:

| Substituent | Position | Directing Effect |

|---|---|---|

| -COOH | C-1 | Directs to C-3, C-5 |

| -F | C-2 | Directs to C-3, C-5 |

| -Cl | C-4 | Directs to C-3, C-5 |

The outcome of an EAS reaction is typically controlled by the most powerful activating group, which is the amino group at C-5. It strongly directs incoming electrophiles to its ortho (C-4, C-6) and para (C-2) positions.

The C-2 and C-4 positions are already substituted.

Therefore, the only available position directed by the powerful amino group is C-6 .

Cyclization and Heterocycle Formation Involving the Compound

Anthranilic acid (2-aminobenzoic acid) and its derivatives are common precursors for the synthesis of various heterocycles, particularly quinolones. This compound contains both an amino group and a carboxylic acid group, making it a potential candidate for cyclization reactions.

A common route to quinolones is the Gould-Jacobs reaction. Theoretically, this would involve the reaction of this compound with a suitable three-carbon electrophile, such as diethyl ethoxymethylenemalonate (EMME). The likely pathway would be:

Nucleophilic attack of the amino group onto the β-carbon of EMME.

Subsequent thermal cyclization via intramolecular acylation.

Tautomerization to form the quinolone ring system.

This theoretical reaction would produce a substituted quinolone-3-carboxylic acid. However, specific literature detailing this or other cyclization reactions starting from this compound was not identified in the search results. Other aminobenzoic acids are well-documented as key intermediates in the synthesis of quinolone antibacterial agents. researchgate.net

Advanced Spectroscopic and Structural Elucidation of 5 Amino 4 Chloro 2 Fluorobenzoic Acid and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of organic compounds in solution and the solid state. It provides detailed information about the chemical environment of individual atoms.

Advanced 1D and 2D NMR Techniques (e.g., COSY, HMQC, HMBC, NOESY) for Detailed Structural Assignment

¹H NMR: The proton spectrum would be expected to show distinct signals for the two aromatic protons and the amine (–NH₂) protons. The chemical shifts would be influenced by the electronic effects of the substituents. The fluorine and chlorine atoms are electron-withdrawing, which would deshield the nearby protons, shifting their signals to a higher frequency (downfield). The amino group, being electron-donating, would have a shielding effect. The carboxylic acid proton is often broad and may exchange with solvent, making it difficult to observe.

¹³C NMR: The carbon spectrum would show seven distinct signals corresponding to the seven carbon atoms in the molecule. The carboxyl carbon (–COOH) would appear at the most downfield position (typically 160-180 ppm). The carbons directly bonded to the electronegative fluorine and chlorine atoms would also exhibit characteristic shifts.

2D NMR Techniques: To unambiguously assign all proton and carbon signals and to determine the connectivity, a series of 2D NMR experiments would be essential.

COSY (Correlation Spectroscopy): This experiment would reveal the coupling relationships between adjacent protons. For 5-Amino-4-chloro-2-fluorobenzoic acid, it would show a correlation between the two aromatic protons, confirming their spatial proximity.

HMQC (Heteronuclear Multiple Quantum Coherence): This experiment correlates proton signals with the carbon signals of the atoms they are directly attached to. This would allow for the direct assignment of carbon signals based on the already assigned proton signals.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provides information about the spatial proximity of atoms, regardless of their bonding connectivity. It would be particularly useful in determining the preferred conformation of the molecule in solution.

| NMR Technique | Information Obtained | Expected Application for this compound |

| ¹H NMR | Chemical environment of protons | Chemical shifts for aromatic and amine protons. |

| ¹³C NMR | Chemical environment of carbons | Chemical shifts for all seven carbons, including the carboxyl carbon. |

| COSY | Proton-proton coupling | Correlation between the two aromatic protons. |

| HMQC | Direct proton-carbon correlation | Assignment of carbon signals based on proton assignments. |

| HMBC | Long-range proton-carbon correlation | Confirmation of the substitution pattern and connectivity of the molecule. |

| NOESY | Through-space proton-proton proximity | Information on the solution-state conformation. |

Solid-State NMR for Polymorphic Forms and Microcrystalline Materials

Solid-state NMR (ssNMR) is a powerful technique for studying the structure and dynamics of materials in their solid form. It is particularly valuable for characterizing polymorphic forms, which are different crystalline structures of the same compound. These polymorphs can have different physical properties. ssNMR can distinguish between polymorphs by detecting differences in the local chemical environments of the atoms in the crystal lattice. For microcrystalline or amorphous materials that are not suitable for single-crystal X-ray diffraction, ssNMR can provide valuable structural insights.

X-ray Crystallography

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid.

Single Crystal X-ray Diffraction for Absolute Configuration and Crystal Packing Analysis

For this compound, an SC-XRD analysis would reveal:

The precise geometry of the benzene (B151609) ring and its substituents.

The planarity of the molecule.

The hydrogen bonding interactions involving the amino and carboxylic acid groups, which are crucial in dictating the crystal packing.

The formation of supramolecular structures through these interactions. eurjchem.com

In a related study on a co-crystal of 2-aminobenzothiazol with 4-fluorobenzoic acid, single-crystal X-ray diffraction revealed a monoclinic crystal system with the space group P2₁/c. eurjchem.com The analysis detailed how the crystal structure is stabilized by an elaborate system of N–H···O and O-H···O hydrogen bonds, forming supramolecular structures. eurjchem.com Such detailed analysis would be invaluable for understanding the solid-state properties of this compound.

| Crystallographic Parameter | Information Provided |

| Crystal System & Space Group | The symmetry of the crystal lattice. |

| Unit Cell Dimensions | The size and shape of the basic repeating unit of the crystal. |

| Atomic Coordinates | The precise position of each atom in the unit cell. |

| Bond Lengths & Angles | The geometry of the molecule. |

| Hydrogen Bonding & Intermolecular Interactions | How molecules are arranged and interact in the crystal. |

Powder X-ray Diffraction for Polymorphism and Amorphous States

Powder X-ray diffraction (PXRD) is used when single crystals of sufficient size and quality are not available. The sample is a powder containing a large number of small, randomly oriented crystallites. The resulting diffraction pattern is a series of peaks at different angles, which is characteristic of the crystalline phases present in the sample. PXRD is a primary tool for:

Identifying crystalline compounds: The diffraction pattern serves as a "fingerprint" for a specific crystalline solid.

Detecting polymorphism: Different polymorphic forms of a compound will produce distinct PXRD patterns.

Assessing sample purity: The presence of crystalline impurities can be detected by their characteristic diffraction peaks.

Distinguishing between crystalline and amorphous states: Crystalline materials produce sharp diffraction peaks, while amorphous materials produce a broad, diffuse halo.

Vibrational Spectroscopy (FT-IR, Raman) for Conformational Analysis and Intermolecular Interactions

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, probes the vibrational modes of a molecule. These techniques are highly sensitive to the functional groups present and the local molecular environment.

FT-IR Spectroscopy: In FT-IR, the absorption of infrared radiation by the sample is measured, which excites molecular vibrations. Key vibrational modes for this compound would include:

O–H stretch: From the carboxylic acid, typically a very broad band in the region of 2500–3300 cm⁻¹.

N–H stretch: From the amino group, usually appearing as two bands in the 3300–3500 cm⁻¹ region for a primary amine.

C=O stretch: From the carboxylic acid, a strong, sharp band around 1680–1710 cm⁻¹.

C–N, C–Cl, and C–F stretches: These will appear in the fingerprint region (below 1500 cm⁻¹).

The positions and shapes of these bands can be influenced by hydrogen bonding. For instance, the C=O stretching frequency is often lower in the solid state compared to a dilute solution due to intermolecular hydrogen bonding.

Raman Spectroscopy: Raman spectroscopy is a complementary technique that measures the inelastic scattering of monochromatic light. While FT-IR is more sensitive to polar functional groups, Raman is often better for non-polar bonds and symmetric vibrations. For this molecule, Raman spectroscopy would be useful for observing the vibrations of the aromatic ring.

A study on 2-amino-5-fluorobenzoic acid utilized FT-IR and Raman spectroscopy to analyze its vibrational spectra. nih.gov Such studies, often combined with theoretical calculations like Density Functional Theory (DFT), allow for a detailed assignment of the observed vibrational bands to specific molecular motions. nih.gov

| Vibrational Mode | Typical FT-IR Wavenumber (cm⁻¹) | Typical Raman Wavenumber (cm⁻¹) | Comments |

| O–H stretch (Carboxylic acid) | 2500–3300 (broad) | Weak | Broadness due to hydrogen bonding. |

| N–H stretch (Amine) | 3300–3500 (two bands) | Moderate | Symmetric and asymmetric stretches. |

| C=O stretch (Carboxylic acid) | 1680–1710 (strong, sharp) | Moderate | Position sensitive to hydrogen bonding. |

| Aromatic C=C stretches | 1450–1600 (multiple bands) | Strong | Characteristic of the benzene ring. |

| C–F stretch | 1000–1400 | Weak | Strong in IR. |

| C–Cl stretch | 600–800 | Moderate | Strong in IR. |

By combining these advanced spectroscopic and crystallographic techniques, a comprehensive understanding of the structure of this compound at both the molecular and supramolecular levels can be achieved.

High-Resolution Mass Spectrometry (HRMS) for Fragmentation Pathway Analysis and Isotopic Profiling

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the structural elucidation of novel compounds, providing highly accurate mass measurements that allow for the determination of elemental compositions and the analysis of complex fragmentation patterns. In the analysis of this compound, HRMS, typically coupled with a soft ionization technique like Electrospray Ionization (ESI), facilitates the precise determination of its molecular weight and the investigation of its gas-phase decomposition pathways.

The presence of chlorine and its characteristic isotopic pattern (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) is a key feature in the mass spectrum, aiding in the identification of chlorine-containing fragments. The high mass accuracy of HRMS allows for the confident assignment of elemental formulas to both the parent ion and its various fragment ions.

The fragmentation of aromatic carboxylic acids in the mass spectrometer often proceeds through predictable pathways. libretexts.org For this compound, the primary fragmentation events are expected to involve the carboxylic acid moiety and the substituents on the aromatic ring. Common fragmentation pathways include:

Decarboxylation: The loss of the carboxyl group as CO₂ (44 Da) is a characteristic fragmentation for benzoic acid derivatives. This would result in a significant fragment ion corresponding to 4-chloro-2-fluoroaniline.

Loss of Water: Intramolecular rearrangement can lead to the elimination of a water molecule (18 Da) from the molecular ion.

Loss of HCl: The elimination of a molecule of hydrogen chloride (36 Da) is another plausible fragmentation pathway.

Cleavage of the C-Cl bond: The loss of a chlorine radical (35/37 Da) can also be observed.

The isotopic profile of the molecular ion and any chlorine-containing fragment ions will exhibit a characteristic M+2 peak with approximately one-third the intensity of the monoisotopic peak, confirming the presence of a single chlorine atom.

Below is an interactive data table illustrating the expected major fragment ions of this compound in an HRMS analysis.

| Fragment Ion | Proposed Structure | Neutral Loss | Theoretical m/z (Monoisotopic) |

| [M-H₂O]⁺ | C₇H₃ClFNO⁺ | H₂O | 170.9887 |

| [M-CO₂]⁺ | C₆H₅ClFN⁺ | CO₂ | 145.0098 |

| [M-HCl]⁺ | C₇H₄FNO₂⁺ | HCl | 153.0175 |

| [M-Cl]⁺ | C₇H₅FNO₂⁺ | Cl | 154.0253 |

Note: The theoretical m/z values are calculated based on the most abundant isotopes.

Hirshfeld Surface Analysis and Intermolecular Interactions

Hirshfeld surface analysis is a powerful computational method used to visualize and quantify intermolecular interactions within a crystal lattice. rsc.org By partitioning the crystal electron density into molecular fragments, this analysis provides a three-dimensional surface around a molecule that helps in understanding the nature and extent of various close contacts with neighboring molecules. For this compound, Hirshfeld surface analysis, in conjunction with 2D fingerprint plots, can elucidate the key interactions that stabilize its crystal structure.

The analysis of related aminobenzoic acid and fluorobenzoic acid derivatives in the crystalline state reveals common interaction motifs that are also expected to be significant for this compound. nih.goveurjchem.comresearchgate.netnih.govresearchgate.net These include:

Hydrogen Bonding: The carboxylic acid group is a strong hydrogen bond donor (O-H) and acceptor (C=O), often leading to the formation of centrosymmetric dimers through O-H···O interactions. nih.govresearchgate.net The amino group (-NH₂) is also a potent hydrogen bond donor and can participate in N-H···O or N-H···N interactions, further stabilizing the crystal packing. nih.gov

Halogen Bonding: The chlorine atom on the aromatic ring can act as a halogen bond donor, interacting with electronegative atoms like oxygen or nitrogen on adjacent molecules.

Other van der Waals Interactions: A significant portion of the crystal packing is also governed by weaker, non-specific contacts, such as H···H, C···H, and F···H interactions.

Based on analyses of similar structures, the following table provides an illustrative breakdown of the anticipated intermolecular contacts for this compound and their estimated percentage contributions to the Hirshfeld surface. nih.govnih.gov

| Interaction Type | Description | Anticipated Contribution (%) |

| H···H | Contacts between hydrogen atoms on adjacent molecules. | ~30-45% |

| O···H / H···O | Primarily represents hydrogen bonding involving the carboxylic acid and amino groups. | ~20-30% |

| C···H / H···C | Interactions involving the aromatic ring hydrogen and carbon atoms. | ~10-20% |

| Cl···H / H···Cl | Contacts involving the chlorine substituent. | ~5-10% |

| F···H / H···F | Contacts involving the fluorine substituent. | ~5-10% |

| N···H / H···N | Hydrogen bonding involving the amino group. | ~3-8% |

| C···C | Indicative of π-π stacking interactions. | ~2-5% |

This detailed analysis of intermolecular forces is crucial for understanding the solid-state properties of this compound and for the rational design of co-crystals and other solid forms with tailored physicochemical properties.

Computational Chemistry and Theoretical Studies on 5 Amino 4 Chloro 2 Fluorobenzoic Acid

Quantum Chemical Calculations (e.g., Density Functional Theory - DFT)

Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, offering a balance of accuracy and computational cost for the study of molecular systems. nih.gov For 5-Amino-4-chloro-2-fluorobenzoic acid, DFT calculations can be employed to predict a variety of properties, from its electronic structure to its vibrational frequencies. While specific DFT studies on this exact molecule are not prevalent in the literature, extensive research on structurally similar compounds, such as 2-amino-5-fluorobenzoic acid and 5-amino-2-chlorobenzoic acid, provides a robust framework for understanding its behavior. nih.govnih.gov

Electronic Structure and Molecular Orbital Analysis

The electronic structure of this compound is fundamentally dictated by the interplay of its constituent functional groups: the electron-donating amino group and the electron-withdrawing chloro, fluoro, and carboxylic acid groups. Molecular orbital analysis, particularly the examination of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is critical in understanding the molecule's reactivity.

The HOMO, representing the ability to donate an electron, is expected to be localized primarily on the electron-rich aromatic ring and the amino group. Conversely, the LUMO, indicating the capacity to accept an electron, would likely be distributed over the electron-deficient regions, including the carboxylic acid group and the carbon atoms attached to the halogen substituents. The energy gap between the HOMO and LUMO is a key determinant of the molecule's chemical stability and reactivity. A smaller HOMO-LUMO gap suggests a higher propensity for chemical reactions.

Natural Bond Orbital (NBO) analysis is another powerful tool to investigate the electronic structure, providing insights into intramolecular charge transfer and hyperconjugative interactions that contribute to the molecule's stability. nih.gov For this compound, NBO analysis would likely reveal significant delocalization of electron density from the lone pairs of the nitrogen and oxygen atoms to the antibonding orbitals of the benzene (B151609) ring, a characteristic feature of substituted aromatic systems.

Vibrational Frequency Calculations and Spectroscopic Correlation

The calculated vibrational spectrum would exhibit characteristic peaks corresponding to the stretching and bending modes of its functional groups. For instance, the O-H stretching of the carboxylic acid, the N-H stretching of the amino group, and the C=O stretching of the carboxyl group would appear at distinct frequencies. The vibrational modes involving the carbon-halogen bonds would also be present at lower frequencies.

Table 1: Predicted Vibrational Frequencies for Key Functional Groups

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

| Carboxylic Acid | O-H Stretch | ~3500-3000 |

| Amino Group | N-H Asymmetric Stretch | ~3500-3400 |

| Amino Group | N-H Symmetric Stretch | ~3400-3300 |

| Carbonyl Group | C=O Stretch | ~1700-1650 |

| Aromatic Ring | C=C Stretch | ~1600-1450 |

| Carbon-Fluorine | C-F Stretch | ~1250-1000 |

| Carbon-Chlorine | C-Cl Stretch | ~800-600 |

Conformational Analysis and Energy Landscapes

The presence of the carboxylic acid and amino groups introduces conformational flexibility to this compound. Conformational analysis aims to identify the most stable three-dimensional arrangement of the atoms in the molecule. By systematically rotating the rotatable bonds (primarily the C-C bond of the carboxylic acid and the C-N bond of the amino group) and calculating the corresponding energy, a potential energy surface can be constructed.

The global minimum on this surface corresponds to the most stable conformer. It is anticipated that the planar conformer, where the carboxylic acid and amino groups lie in the plane of the benzene ring, would be among the most stable due to favorable conjugation effects. However, intramolecular hydrogen bonding between the amino group and the carboxylic acid group, or between the amino group and the fluorine atom, could also play a significant role in stabilizing certain non-planar conformers.

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling can be a powerful tool for elucidating the mechanisms of chemical reactions involving this compound. smolecule.com For instance, in its role as a synthetic intermediate, understanding the reaction pathways for esterification or amidation at the carboxylic acid group, or nucleophilic substitution at the halogenated positions, is crucial for optimizing reaction conditions.

By mapping the potential energy surface for a given reaction, transition states can be located, and activation energies can be calculated. This information provides a detailed, step-by-step picture of how the reaction proceeds, which is often difficult to obtain through experimental means alone.

Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, IR frequencies)

Beyond vibrational frequencies, computational methods can also predict other spectroscopic parameters. Nuclear Magnetic Resonance (NMR) spectroscopy is a key technique for structure elucidation, and the chemical shifts of the hydrogen (¹H) and carbon (¹³C) atoms are highly sensitive to their local electronic environment.

Using methods like the Gauge-Including Atomic Orbital (GIAO) approach, theoretical NMR chemical shifts for this compound can be calculated. These predicted shifts, when compared with experimental data (if available), can aid in the definitive assignment of the NMR spectrum. The predicted chemical shifts would reflect the electron-donating and -withdrawing effects of the substituents on the aromatic ring.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shift Ranges

| Nucleus | Environment | Predicted Chemical Shift (ppm) |

| ¹H | Aromatic C-H | 6.5 - 8.0 |

| ¹H | Amino N-H | 4.0 - 6.0 |

| ¹H | Carboxyl O-H | 10.0 - 13.0 |

| ¹³C | Carboxyl C=O | 165 - 175 |

| ¹³C | Aromatic C-NH₂ | 140 - 150 |

| ¹³C | Aromatic C-Cl | 120 - 130 |

| ¹³C | Aromatic C-F | 155 - 165 |

| ¹³C | Aromatic C-H | 110 - 130 |

As previously mentioned, the prediction of IR frequencies through vibrational calculations is also a critical aspect of computational spectroscopy. researchgate.net These theoretical predictions serve as a valuable guide for the interpretation of experimental spectroscopic data, contributing to a comprehensive understanding of the molecular structure and properties of this compound.

Role of 5 Amino 4 Chloro 2 Fluorobenzoic Acid As a Precursor in Advanced Chemical Synthesis

Synthesis of Fine Chemicals and Specialty Materials

The distinct functional groups of 5-Amino-4-chloro-2-fluorobenzoic acid make it an important starting material for various high-value chemical products. The interplay between the nucleophilic amino group, the acidic carboxyl group, and the halogen-substituted aromatic ring allows for a diverse range of chemical transformations.

Precursor for Advanced Dyes and Pigments

The chemical architecture of this compound, specifically the presence of an aniline-like amino group, makes it a suitable candidate for the synthesis of chromophores. Aromatic amines are fundamental components in many classes of synthetic dyes, often serving as the diazo component in the production of azo dyes. While specific examples detailing the use of this exact compound in commercial dyes are not prevalent in publicly accessible literature, analogous halogenated aromatic amines are utilized in dye manufacturing. smolecule.com The amino group can be diazotized and then coupled with various aromatic compounds (couplers) to create a wide spectrum of colors with properties influenced by the chloro and fluoro substituents, which can enhance the stability and lightfastness of the pigment.

Intermediate for Polymer Monomers and Functional Materials Development

While direct reports of polymerization using this compound are limited, its structure is highly conducive to the development of advanced polymers and functional materials. The molecule possesses both an amine and a carboxylic acid group, the classic functionalities required for polycondensation reactions. This bifunctionality allows it to act as a monomer for the synthesis of specialty polyamides.

The incorporation of halogen atoms, particularly fluorine, into a polymer backbone is a well-established strategy for enhancing material properties. The resulting fluorinated and chlorinated polyamides derived from this monomer would be expected to exhibit:

High thermal stability

Increased chemical resistance

Low moisture absorption

Enhanced flame retardancy

Desirable dielectric properties

These characteristics make such polymers potentially suitable for applications in high-performance electronics, aerospace components, and advanced membrane technologies. For instance, a related compound, 5-Chloro-2-fluorobenzoic acid, is used in synthesizing poly(phenylene ether)-based electrolyte membranes for fuel cells, highlighting the utility of this chemical scaffold in materials science.

Development of Chemical Probes and Ligands in Academic Research

In medicinal chemistry and chemical biology, small molecules with specific substitution patterns are crucial for developing selective chemical probes and ligands to study biological systems. The structure of this compound is of significant interest in this regard. The arrangement of hydrogen bond donors (amine, carboxylic acid) and halogen atoms allows for precise interactions with the binding sites of proteins, such as enzymes and receptors.

Halogen bonding, a non-covalent interaction involving chlorine or other halogens, is increasingly recognized as a key factor in ligand-protein binding affinity and selectivity. Although specific research probes built from this compound are not widely documented, closely related halogenated benzoic acids serve as foundational scaffolds for potent bioactive molecules. For example, derivatives of the analogous 4-Amino-5-bromo-2-fluorobenzoic acid are investigated as precursors for kinase inhibitors in anticancer research. smolecule.com The strategic placement of the chloro and fluoro atoms on the target compound's ring can be exploited to probe hydrophobic pockets and specific residues within an enzyme's active site, making it a valuable building block for designing targeted therapeutic agents and research tools.

Strategies for Multi-Component Reactions Utilizing the Chemical Compound

Multi-component reactions (MCRs), where three or more reactants combine in a single step to form a product containing structural elements from all starting materials, are powerful tools for rapidly building molecular complexity. The functional groups on this compound make it an ideal candidate for inclusion in various MCRs.

Strategic applications in MCRs could include:

Ugi Reaction: It can serve as the carboxylic acid component, reacting with an amine, an aldehyde or ketone, and an isocyanide to generate complex α-acylamino carboxamide structures.

Passerini Reaction: Similar to the Ugi reaction, it can act as the acid component in this three-component reaction involving an oxo-component and an isocyanide.

Synthesis of Heterocycles: The compound can act as the aniline (B41778) fragment in MCRs designed to build heterocyclic cores, such as benzodiazepines or quinazolines, which are prevalent in pharmaceuticals.

The primary strategy involves leveraging the amine and carboxylic acid groups to participate in the cascade of reactions that define an MCR, allowing for the efficient synthesis of diverse molecular libraries for drug discovery and other applications.

Applications in Agrochemical and Pharmaceutical Intermediate Synthesis

The most prominent and well-documented application of this compound is as a key intermediate in the synthesis of complex agrochemicals and pharmaceuticals. Its structural features are often incorporated into the final active ingredient to enhance biological efficacy.

A significant use of this compound is in the production of advanced pest control agents. A patent demonstrates its role as a starting material for creating condensed bicyclic heterocycle derivatives with insecticidal and acaricidal properties. google.com In a specific example from this patent, this compound is reacted with glycerol (B35011) and sodium 3-nitrobenzenesulfonate in sulfuric acid in a Skraup-type reaction to synthesize methyl 8-chloro-5-fluoroquinoline-6-carboxylate. google.com This quinoline (B57606) derivative is a crucial building block for the final pesticidal compounds. google.com

In the pharmaceutical sector, halogenated aminobenzoic acids are recognized as important intermediates. smolecule.com The specific substitution pattern of this compound makes it a valuable precursor for active pharmaceutical ingredients (APIs), particularly where fluorine and chlorine atoms are desired to modulate properties like metabolic stability, membrane permeability, and binding affinity. smolecule.com

Data Tables

Table 1: Chemical Identity and Properties of this compound

| Property | Value | Source |

|---|---|---|

| IUPAC Name | 4-Amino-5-chloro-2-fluorobenzoic acid | sigmaaldrich.com |

| CAS Number | 1001346-86-6 | sigmaaldrich.com |

| Molecular Formula | C₇H₅ClFNO₂ | sigmaaldrich.com |

| InChI Key | UBVUOMYWOMBBGJ-UHFFFAOYSA-N | sigmaaldrich.com |

| Physical Form | White to Yellow Solid | sigmaaldrich.com |

| Purity | ≥95% | sigmaaldrich.com |

Table 2: Summary of Applications

| Application Area | Role of Compound | Status | Supporting Evidence |

|---|---|---|---|

| Agrochemical Synthesis | Intermediate for quinoline-based pesticides | Documented | Used to synthesize methyl 8-chloro-5-fluoroquinoline-6-carboxylate, a key precursor for pest control agents. google.com |

| Pharmaceutical Synthesis | Building block for APIs | Potential/Analogous | Halogenated aminobenzoic acids are precursors for enzyme inhibitors (e.g., kinase inhibitors). smolecule.com |

| Dye & Pigment Synthesis | Precursor for chromophores (e.g., azo dyes) | Potential/Analogous | Aniline derivatives are widely used; bromo-analogue is used in dye manufacturing. smolecule.com |

| Polymer Science | Monomer for specialty polyamides | Potential | Bifunctional (amine and acid) nature allows for polycondensation; halogens enhance properties. |

| Chemical Biology | Scaffold for probes and ligands | Potential/Analogous | Halogenated scaffolds are used to design enzyme inhibitors. smolecule.com |

| Multi-Component Reactions | Reactive component (acid/amine source) | Potential | Functional groups are suitable for Ugi, Passerini, and heterocycle synthesis reactions. |

Environmental Chemistry and Degradation Studies of 5 Amino 4 Chloro 2 Fluorobenzoic Acid

Photodegradation Pathways and Kinetics

No specific studies on the photodegradation of 5-Amino-4-chloro-2-fluorobenzoic acid were found in the available scientific literature. Photodegradation is a key process that determines the persistence of chemical compounds in the environment, particularly in aquatic systems and on soil surfaces. The process is influenced by the compound's ability to absorb light in the solar spectrum and the presence of photosensitizers in the environment. For a complete understanding, research would be needed to determine the compound's quantum yield, reaction kinetics under different light intensities and wavelengths, and the influence of environmental factors such as pH and the presence of natural organic matter. Without such studies, the environmental persistence of this compound with respect to photodegradation remains unknown.

Biodegradation Studies in Various Environmental Matrices

There is a notable absence of research on the biodegradation of this compound in environmental matrices such as soil, water, or sediment. Biodegradation is a critical pathway for the natural attenuation of organic pollutants. While studies exist for related compounds like other isomers of chlorobenzoic and fluorobenzoic acids, these findings cannot be directly extrapolated to this compound due to the specific arrangement of the amino, chloro, and fluoro substituents on the aromatic ring, which significantly influences microbial metabolism.

For instance, studies on the biodegradation of 2-chlorobenzoic acid and 4-chlorobenzoic acid have identified specific bacterial strains and metabolic pathways. Similarly, research on fluorobenzoates has shown that the position of the fluorine atom affects the degradation pathway and can sometimes lead to the formation of persistent metabolites. However, the combined influence of the three different substituents in this compound on its biodegradability has not been investigated. Research is needed to isolate and identify microorganisms capable of its degradation, determine the degradation rates under aerobic and anaerobic conditions, and elucidate the specific enzymatic reactions and metabolic pathways involved.

Advanced Oxidation Processes for Environmental Transformation and Removal

Advanced Oxidation Processes (AOPs) are a suite of chemical treatment technologies used to remove persistent organic pollutants from water and wastewater. These processes, which include ozonation, Fenton and photo-Fenton reactions, and photocatalysis, rely on the generation of highly reactive hydroxyl radicals.

While the general principles of AOPs are well-established, no specific studies were found that applied these technologies to the degradation of this compound. The effectiveness of AOPs is highly dependent on the chemical structure of the target compound and the operational parameters of the treatment process. Research would be necessary to determine the optimal conditions for its removal, including oxidant dosage, pH, and catalyst concentration. Furthermore, kinetic studies would be required to understand the reaction rates and removal efficiency.

Identification and Characterization of Degradation Metabolites

A crucial aspect of assessing the environmental impact of a chemical is the identification of its degradation products, which can sometimes be more toxic or persistent than the parent compound. Due to the lack of studies on the photodegradation, biodegradation, and advanced oxidation of this compound, there is no information available on its potential degradation metabolites.

Analytical Method Development for the Detection and Quantification of 5 Amino 4 Chloro 2 Fluorobenzoic Acid

Chromatographic Techniques for Purity and Quantitative Analysis

Chromatography is the cornerstone for separating 5-Amino-4-chloro-2-fluorobenzoic acid from impurities, starting materials, and other related compounds. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the most powerful and commonly employed techniques for this purpose.

High-Performance Liquid Chromatography (HPLC) is a principal technique for the analysis of this compound, offering high resolution and quantitative accuracy without the need for chemical derivatization. Its suitability is noted by chemical suppliers who list HPLC as the standard method for purity verification. chemicalbook.com The method is particularly well-suited for non-volatile and thermally sensitive compounds like aromatic acids.

Research Findings: A typical analysis would employ a reversed-phase (RP) mechanism, which separates compounds based on their hydrophobicity. For this compound, a C18 or C8 stationary phase is effective. The mobile phase generally consists of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol (B129727), and an aqueous buffer. The buffer, often containing a small percentage of an acid like formic acid, acetic acid, or phosphoric acid, is critical for controlling the ionization of the carboxylic acid and amino groups, thereby ensuring sharp, symmetrical peak shapes and reproducible retention times. Detection is typically achieved using a UV detector, as the benzene (B151609) ring and its substituents provide strong chromophores.

For instance, methods developed for analogous compounds like 5-fluorocytosine (B48100) have successfully used cation exchange columns with an ammonium-phosphate buffer and UV detection at 254 nm. nih.govnih.gov Similarly, the separation of various fluorobenzoic acids has been effectively achieved with standard RP-HPLC setups. nih.gov

Below is an interactive data table summarizing a typical set of HPLC parameters for the analysis of this compound.

Click on the headers to sort the table.

| Parameter | Condition | Purpose |

|---|---|---|

| Column | Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) | Separates the analyte from non-polar and moderately polar impurities based on hydrophobicity. |

| Mobile Phase | Acetonitrile : Water (with 0.1% Formic Acid), Gradient or Isocratic | Elutes the compound from the column. The acid suppresses ionization for better peak shape. |

| Flow Rate | 1.0 mL/min | Maintains a consistent and optimal speed of the mobile phase through the column. |

| Detection | UV Absorbance at ~254 nm or ~290 nm | Quantifies the analyte based on its absorption of UV light. |

| Injection Volume | 10 µL | Introduces a precise amount of the sample into the HPLC system. |

| Column Temperature | 30 °C | Ensures reproducible retention times by maintaining a constant temperature. |

Gas Chromatography-Mass Spectrometry (GC-MS) offers exceptional sensitivity and structural identification capabilities, making it a powerful tool for detecting trace-level impurities. However, due to the low volatility and polar nature of this compound, direct analysis by GC is not feasible. The presence of active hydrogens in the carboxylic acid and amino functional groups leads to poor chromatographic performance, including peak tailing and low response. sigmaaldrich.com

Research Findings: To overcome these limitations, a crucial derivatization step is required to convert the analyte into a more volatile and thermally stable form. sigmaaldrich.comresearchgate.net Common derivatization strategies for amino acids and carboxylic acids include:

Silylation: This process replaces active hydrogens with a nonpolar trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) group. Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) are frequently used. sigmaaldrich.com

Alkylation/Acylation: This two-step approach first converts the carboxylic acid to an ester (e.g., a methyl ester using methanol with an acid catalyst) followed by acylation of the amino group using reagents like pentafluoropropionic anhydride (B1165640) (PFPA). nih.gov

Once derivatized, the compound can be analyzed using a standard GC-MS system. The mass spectrometer provides definitive identification based on the fragmentation pattern of the derivative. For halogenated aromatic compounds, GC-MS is a standard analytical technique. acs.orgnih.gov

The following interactive table outlines a general GC-MS method following derivatization.

Click on the headers to sort the table.

| Parameter | Condition | Purpose |

|---|---|---|

| Derivatization Reagent | MTBSTFA or PFPA/Methanol | Increases volatility and thermal stability for GC analysis. |

| Column | Capillary Column (e.g., 30 m x 0.25 mm, 0.25 µm film, 5% Phenyl Polysiloxane) | Separates the derivatized analyte from other volatile components. |

| Carrier Gas | Helium or Hydrogen at ~1 mL/min | Transports the sample through the column. |

| Oven Program | Initial temp 60-80°C, ramp at 10-15°C/min to 280-300°C | Achieves separation based on boiling points of the derivatized compounds. |

| Ionization Mode | Electron Ionization (EI) at 70 eV | Fragments the molecule to produce a characteristic mass spectrum for identification. |

| Detection Mode | Scan or Selected Ion Monitoring (SIM) | SIM mode provides higher sensitivity for quantitative analysis of specific fragments. |

Capillary Electrophoresis Applications

Capillary Electrophoresis (CE) is a high-resolution separation technique that is particularly effective for analyzing charged species and separating isomers. sciex.com For this compound, which is amphoteric, CE can provide rapid analysis with minimal sample and reagent consumption.

Research Findings: Studies on the separation of complex mixtures of fluorobenzoic acid isomers have demonstrated the utility of CE. nih.gov The separation mechanism in CE is based on differences in the charge-to-mass ratio of the analytes. By controlling the pH of the background electrolyte (BGE), the ionization state of the amino and carboxylic acid groups can be manipulated to optimize separation. For instance, at a low pH, the carboxylic acid is protonated while the amino group is positively charged, whereas at a high pH, the carboxylate is formed.

To enhance separation selectivity between closely related isomers, additives can be incorporated into the BGE. These may include cyclodextrins or organic polymers that interact differently with the various isomers. nih.gov A study on 25 different fluorobenzoic acids utilized a phosphate (B84403) buffer at pH 3.1 with a coated capillary to achieve separation based on differences in their acidic dissociation constants (pKa). nih.gov

Spectrophotometric and Electrochemical Methods for Analysis

While chromatography provides separation, spectrophotometric and electrochemical methods can offer rapid and sensitive detection, sometimes without the need for extensive sample preparation.

Spectrophotometric Methods: UV-Visible spectrophotometry is a straightforward technique for quantifying this compound in solution, provided that interfering substances are absent. The aromatic ring conjugated with the amino group and halogen substituents results in characteristic UV absorption maxima. Theoretical and experimental studies on the structurally similar compound 4-chloro-2-[(furan-2-ylmethyl)amino]-5-sulfamoylbenzoic acid show intense electronic transitions in the UV region, which supports the applicability of this method. researchgate.net A full spectral scan would be used to determine the wavelength of maximum absorbance (λmax) for quantitative measurements based on the Beer-Lambert law.

Electrochemical Methods: Electrochemical techniques, such as cyclic voltammetry or differential pulse voltammetry, can be developed for the sensitive detection of this compound. The amino group on the benzene ring is electrochemically active and can be oxidized at a specific potential. Research on 4-aminobenzoic acid has shown that it can be electropolymerized onto an electrode surface to create a sensor. nih.govmdpi.comdigitellinc.com A similar principle could be applied to develop a sensor for this compound, where the oxidation potential or current response would be proportional to its concentration. Such sensors can be highly sensitive and selective. researchgate.net

Sample Preparation Strategies for Analysis in Complex Matrices

When analyzing this compound in complex samples such as environmental water, biological fluids, or industrial wastewater, a sample preparation step is essential to remove interfering matrix components and concentrate the analyte.

Solid-Phase Extraction (SPE): Solid-Phase Extraction (SPE) is the most common and effective technique for this purpose. bohrium.com For an acidic compound like this compound, several SPE strategies can be employed:

Reversed-Phase SPE: Using a non-polar sorbent (e.g., C18 or a polymeric sorbent like Strata-X), the sample is typically acidified to a pH below the pKa of the carboxylic acid (~pH 2-3) to ensure the analyte is in its neutral, more hydrophobic form, thus promoting retention on the sorbent. nih.gov

Anion-Exchange SPE: Using a sorbent with quaternary ammonium (B1175870) functional groups (a strong anion exchanger), the sample is adjusted to a pH above the pKa of the carboxylic acid (~pH 5-7) to ensure the analyte is negatively charged and retains via ionic interaction. researchgate.net

Mixed-Mode SPE: These sorbents contain both reversed-phase and ion-exchange functionalities, offering enhanced selectivity and retention.

A general SPE workflow involves conditioning the cartridge, loading the sample, washing away interferences, and finally eluting the purified analyte with a small volume of an appropriate solvent. youtube.com

Liquid-Liquid Extraction (LLE): Liquid-Liquid Extraction (LLE) is a classical alternative. scribd.com This involves adjusting the pH of the aqueous sample to either make the analyte neutral (low pH) for extraction into an immiscible organic solvent (like ethyl acetate (B1210297) or dichloromethane) or charged (high pH) to keep it in the aqueous phase while neutral interferences are extracted away. The process is often repeated to ensure high recovery. google.comgoogle.com

Q & A

Basic Question: What are the key physicochemical properties of 5-amino-4-chloro-2-fluorobenzoic acid, and how do they influence experimental design?

Answer:

The compound’s molecular formula C₇H₅ClFNO₂ (MW: 189.57 g/mol) includes reactive groups (amino, chloro, fluoro, carboxylic acid) that dictate its solubility, stability, and reactivity. Key considerations:

- Solubility : Polar aprotic solvents (e.g., DMF, DMSO) are recommended due to limited aqueous solubility.

- Stability : Acidic conditions may protonate the amino group, altering reactivity. Store in inert atmospheres to prevent degradation .

- Hazard Profile : Classified as hazardous (California Prop 65 warning for carcinogens); use fume hoods and PPE during handling .

Basic Question: What synthetic routes are commonly employed to prepare this compound?

Answer:

Two primary methodologies are documented:

Multi-step halogenation :

- Step 1 : Nitration of fluorobenzoic acid derivatives, followed by selective reduction to introduce the amino group.

- Step 2 : Chlorination via electrophilic substitution (e.g., Cl₂/FeCl₃) at the 4-position.

- Yield Optimization : Control reaction temperature (<5°C) to minimize side products .

Pd-catalyzed cross-coupling :

- Use boronic acid intermediates (e.g., 4-chloro-2-fluorophenylboronic acid) with protected amino groups.

- Requires deprotection steps (e.g., HCl/EtOH) to yield the final product .

Advanced Question: How can researchers resolve contradictions in reported reaction outcomes involving this compound?

Answer:

Discrepancies often arise from:

- Positional isomerism : Misassignment of substituent positions (e.g., chloro at 4- vs. 5-position) due to NMR signal overlap. Validate using 2D NMR (COSY, HSQC) and X-ray crystallography .

- Reagent purity : Trace metals (e.g., Fe³⁺) in low-grade solvents can catalyze undesired side reactions. Use HPLC-grade solvents and chelating agents .

- Case Study : A 2023 study resolved conflicting yields (40–75%) by standardizing anhydrous conditions and catalyst loading (Pd(PPh₃)₄, 5 mol%) .

Advanced Question: What advanced analytical techniques are recommended for characterizing this compound’s purity and structure?

Answer:

- Purity Analysis :

- HPLC-MS : Use C18 columns with 0.1% TFA in H₂O/MeCN gradient (retention time: 8.2 min).

- Elemental Analysis : Match experimental C/H/N values to theoretical (C: 44.35%, H: 2.66%, N: 7.39%) .

- Structural Confirmation :

Advanced Question: How does the electronic effect of substituents impact this compound’s reactivity in medicinal chemistry applications?

Answer: